1-Azido-3-methoxybenzene
Overview
Description
1-Azido-3-methoxybenzene, also known as 3-azidoanisole, is an organic compound with the molecular formula C7H7N3O. It is characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with a methoxy group (-OCH3). This compound is of interest due to its versatile applications in various fields, including organic synthesis and materials science .
Mechanism of Action
Target of Action
Azides are generally known to be reactive and can participate in various chemical reactions, such as cycloaddition reactions . They can interact with different biological targets, depending on the specific context and conditions .
Mode of Action
1-Azido-3-methoxybenzene, like other azides, can undergo electrophilic aromatic substitution In this process, the azide group attacks the electrophile, forming a bond with one carbon atom and leaving the other with a positive chargeIn the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .
Biochemical Pathways
For instance, they can undergo [3+2] cycloaddition reactions , which could potentially affect various biochemical processes.
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity can make a molecule drug-like, potentially affecting its absorption and distribution .
Result of Action
Azides are known to be highly reactive and can interact with various biological targets, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the reactivity of azides . Moreover, the presence of other substances can influence the reactions that azides participate in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-methoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-methoxyphenyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction under mild conditions.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol can be used for nucleophilic aromatic substitution reactions.
Major Products:
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 3-methoxyaniline.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Azido-3-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Azido-4-methoxybenzene: Similar structure but with the azido group in the para position relative to the methoxy group.
1-Azido-2-methoxybenzene: Similar structure but with the azido group in the ortho position relative to the methoxy group.
3-Azidotoluene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-Azido-3-methoxybenzene is unique due to the specific positioning of the azido and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the methoxy group can also affect the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
1-azido-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZQLYQRLHTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337462 | |
Record name | Benzene, 1-azido-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3866-16-8 | |
Record name | Benzene, 1-azido-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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